molecular formula C16H28O B1205197 Ambrox CAS No. 3738-00-9

Ambrox

Cat. No. B1205197
CAS RN: 3738-00-9
M. Wt: 236.39 g/mol
InChI Key: YPZUZOLGGMJZJO-UHFFFAOYSA-N
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Description

Ambrox, also known as Ambroxol, is a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus . It is the active ingredient of Mucosolvan, Lasolvan, or Mucoangin . Ambroxol is a mucoactive drug with several properties including secretolytic and secretomotoric actions that restore the physiological clearance mechanisms of the respiratory tract .


Synthesis Analysis

Ambrox can be synthesized from natural plant product precursors . A one-pot synthesis of Ambrox was studied starting from sclareol through oxidation with hydrogen peroxide in the presence of a quaternary ammonium phosphomolybdate catalyst . This method gave the product a 20% overall yield .


Molecular Structure Analysis

The molecular structure of Ambrox is C13H18Br2N2O . It is a terpene furan with a pleasant odor and unique olfactive and fixative properties .


Chemical Reactions Analysis

Ambrox undergoes oxidative decomposition in the environment to result in odorous compounds, such as ambraoxide, methylambraoxide, and ambracetal . The conversion of the decalone derivative to a hydroxy ketone involved the conversion of the allyl moiety into a hydroxy ethylene moiety and the conversion of the isopropenyl group into carbonyl functionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ambrox include a molecular weight of 236.39 and it is a solid at room temperature . It is soluble in DMSO at 15 mg/mL when ultrasonic and warming are applied .

Scientific Research Applications

Sustainable Supply Chain in Perfumery

Ambrox, a crucial fixative in perfume manufacture, has been traditionally synthesized through complex and costly chemical routes. Recent advancements have led to a one-step synthesis from Ageratina jocotepecana, an endemic plant in Mexico. This new method presents an attractive manufacturing alternative. However, the integration of this plant into the perfume industry's supply chain poses challenges. A study conducted by Martínez-Guido et al. (2014) in ACS Sustainable Chemistry & Engineering proposed a multiobjective optimization approach for developing a sustainable supply chain for this plant-derived Ambrox, considering economic, environmental, and social aspects (Martínez-Guido et al., 2014).

Synthesis Techniques in Perfumery

The synthesis of Ambrox is a critical area of research due to its unique scent and role as a fixative in perfumery. Yang et al. (2016) explored a one-pot synthesis of (−)-Ambrox from (−)-sclareol, using environmentally friendly methods. This approach yielded a 20% overall yield, showing promise for practical preparation (Yang et al., 2016).

Microbial Transformation in Perfumery

The microbial transformation of sesquiterpenes like (−)-Ambrox® provides an innovative approach in perfumery. Choudhary et al. (2004) utilized fungi in a two-stage fermentation technique to create various Ambrox derivatives, demonstrating the potential for creating novel scent compounds through biological processes (Choudhary et al., 2004).

Biotransformation in Perfumery

Musharraf et al. (2012) investigated the biotransformation of Ambrox with Macrophomina phaseolina and Peganum harmala, leading to the creation of novel oxygenated products. This study emphasized the potential of enzymatic systems in modifying compounds for unique applications in fragrance industries (Musharraf et al., 2012).

Synthetic Biology in Fragrance Production

The synthesis of Ambrox-related compounds through synthetic biology offers an alternative to traditional methods. Zerbe and Bohlmann (2015) highlighted the use of plant diterpene synthase enzymes in ambroxide production, providing insights into the possibilities of metabolic engineering and synthetic biology for creating fragrance compounds (Zerbe & Bohlmann, 2015).

Safety And Hazards

Ambrox may be harmful in contact with skin and is very toxic to aquatic life . It is recommended to avoid release to the environment and to store away from incompatible materials . In case of contact, it is advised to call a poison center or doctor .

properties

IUPAC Name

3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUZOLGGMJZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCO3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048119
Record name Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid, White crystalline solid
Record name Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ambronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

120.00 to 121.00 °C. @ 1.40 mm Hg
Record name Ambronide
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URL http://www.hmdb.ca/metabolites/HMDB0036831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, soluble (in ethanol)
Record name 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ambrox

CAS RN

3738-00-9, 6790-58-5
Record name Cetalox
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,5,5,9-Tetramethyl-13-oxatricyclo (8.3.0.0.(4.9))tridecane
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Record name Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-
Source EPA Chemicals under the TSCA
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Record name Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.017
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Record name Ambronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75 - 76 °C
Record name Ambronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In this example, the ability of Ascomycete sp. KSM-JL2842 for producing a dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediate was examined. At the outset, a platinum loopful of Ascomycete sp. KSM-JL2842 was inoculated into 2.1% YM broth (Becton Dickinson), shake-culture was conducted at 25° C. for 2 days, and the resultants were designated as starter strains. Subsequently, the starter strains were inoculated into a medium containing 2.1% YM broth, 0.1% magnesium sulfate heptahydrate, 1% Tween 80, and 2% sclareol to a concentration of 2%, and shake culture was conducted at 25° C. The culture solution was subjected to extraction and GC analysis via the method of Example 1, and the amounts of the dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan intermediates to be produced were determined. The results are shown in Table 3. The units for the numerical values shown in Table 3 are “g/l.”
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ambrox
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Reactant of Route 3
Ambrox
Reactant of Route 4
Ambrox
Reactant of Route 5
Ambrox
Reactant of Route 6
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Citations

For This Compound
1,390
Citations
MG Bolster, BJM Jansen, A de Groot - Tetrahedron, 2001 - Elsevier
… , which have been transformed into Ambrox ® -like compounds. Synthetic routes … Ambrox ® . This compound was used as the key intermediate for the synthesis of several other Ambrox …
Number of citations: 63 www.sciencedirect.com
JM Castro, S Salido, J Altarejos, M Nogueras… - Tetrahedron, 2002 - Elsevier
… In conclusion, a novel route to Ambrox ® has been developed from an abundant natural … this starting material for the industrial preparation of Ambrox ® , further work is in progress. …
Number of citations: 59 www.sciencedirect.com
AF Barrero, EJ Alvarez-Manzaneda, J Altarejos… - Tetrahedron, 1993 - Elsevier
… Several syntheses of (-)ambrox (12) have been developed since the first preparation in 19~… t2 In this paper we report a new synthesis of (-)-ambrox (12) from (-)-sclareol (l),l3 the main …
Number of citations: 102 www.sciencedirect.com
E Eichhorn, F Schroeder - Journal of Agricultural and Food …, 2023 - ACS Publications
(−)-Ambrox, the most prominent olfactive component of ambergris is one of the most widely used biodegradable fragrance ingredients. Traditionally it is produced from the diterpene …
Number of citations: 3 pubs.acs.org
S Yang, H Tian, B Sun, Y Liu, Y Hao, Y Lv - Scientific Reports, 2016 - nature.com
… (−)-Ambrox is recognised as the prototype of all ambergris odorants. Widely used in perfumery, (−)-Ambrox is … An environmentally friendly and practical preparation of (−)-Ambrox is still …
Number of citations: 25 www.nature.com
K Ishihara, H Ishibashi… - Journal of the American …, 2002 - ACS Publications
An enantio- and diastereoselective stepwise cyclization of polyprenoids induced by Lewis acid-assisted chiral Brønsted acids (chiral LBAs) and achiral LBAs is described. In particular, …
Number of citations: 151 pubs.acs.org
MG Bolster, BJM Jansen, A de Groot - Tetrahedron, 2001 - Elsevier
Iododecarboxylation of labdanolic acid (1), followed by dehydrohalogenation led to alkenes 4 and 12. Both compounds were converted into (1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,…
Number of citations: 51 www.sciencedirect.com
T Kawanobe, K Kogami, M Matsui - Agricultural and biological …, 1986 - jstage.jst.go.jp
7b) by 15% KOH in EtOH. Recently, Saito et al. 3a) reported an excellent stereoselective cyclization of 7a and 7b in the presence of SnCl4 to yield (±)-norambreinolide (3a) and the (±)-9…
Number of citations: 33 www.jstage.jst.go.jp
E Eichhorn, E Locher, S Guillemer… - Advanced Synthesis …, 2018 - Wiley Online Library
Alicyclobacillus acidocaldarius Squalene Hopene Cyclase was evolved to a biocatalyst suitable for (−)‐Ambrox production at industrial scale. One round of random mutagenesis led to …
Number of citations: 41 onlinelibrary.wiley.com
R Decorzant, C Vial, FN f, GM Whitesides - Tetrahedron, 1987 - Citeseer
… The extract was washed (1120, dried (MgSO,,), ct-rtrce:ntrated, and IilLered through =1 g of silica ge1 with ether tc glve 0.355 g of crude material containi ng 60Z Ambrox (1a) (by …
Number of citations: 88 citeseerx.ist.psu.edu

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